(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL
Overview
Description
(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL is a complex organic compound characterized by its unique hexahydrofurofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL can be achieved through several methods. One efficient route involves starting from renewable sources such as isosorbide. The process includes a biocatalyzed regioselective acetylation of the 3-endo hydroxyl group, followed by the stereospecific interconversion of the 6-exo hydroxyl group into an azido group using trifluoromethanesulfonic anhydride and sodium azide. The final steps involve the reduction of the azido group and deacetylation of the 3-hydroxy group using lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable chemoenzymatic preparation methods mentioned above can be adapted for larger-scale production. The use of renewable sources and biocatalysts makes this approach environmentally friendly and potentially cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert azido groups to amines or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for azido group introduction, sodium azide for nucleophilic displacement, and lithium aluminium hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of azido groups results in the formation of amines, while oxidation reactions can yield various oxidized derivatives.
Scientific Research Applications
(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and in the design of enzyme inhibitors.
Industry: Its stability and reactivity make it valuable in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the nature of the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol: This compound shares a similar hexahydrofurofuran structure but with an amino group instead of a benzyloxy group.
(3R,3aR,6R,6aR)-3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan: Another structurally related compound with allyloxy groups instead of a benzyloxy group.
Uniqueness
The uniqueness of (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL lies in its benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and in the design of biologically active molecules.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(3R,3aR,6R,6aR)-6-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C13H16O4/c14-10-7-16-13-11(8-17-12(10)13)15-6-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-,12-,13-/m1/s1 |
InChI Key |
GBYOBOIXWWHPKL-FDYHWXHSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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